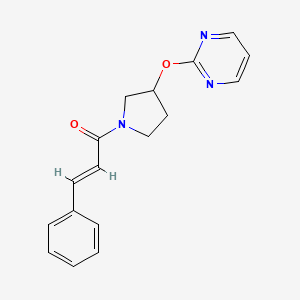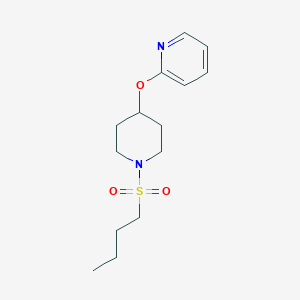
2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of the 5-HT7 receptor and its associated mechanisms of action.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has explored the synthesis of novel 1H-indole derivatives, including compounds similar to the specified chemical, highlighting their significant antimicrobial properties. These synthesized compounds have been tested against various bacterial and fungal strains, demonstrating considerable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Letters in Applied NanoBioScience, 2020).
Neuroprotective Agents
Indole derivatives have been synthesized and evaluated for their role as neuroprotective agents, particularly focusing on their potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and antioxidant properties. These compounds are promising for the treatment of neurodegenerative diseases due to their dual effectiveness, suggesting a potential application in developing therapies for such conditions (Bioorganic & Medicinal Chemistry, 2013).
Anti-inflammatory Agents
A series of 1H-indol-1-yl ethanone derivatives have been prepared and evaluated for their anti-inflammatory activity. This research highlights the potential application of these compounds in developing new anti-inflammatory drugs, particularly those derived from the 1H-indol-1-yl ethanone scaffold, which could be beneficial in treating inflammation-related disorders (Current Drug Discovery Technologies, 2022).
Antiallergic Agents
The synthesis and evaluation of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have demonstrated potential antiallergic properties. This research suggests the application of such compounds in developing novel antiallergic agents, contributing to the treatment and management of allergic reactions (Chemical & Pharmaceutical Bulletin, 1993).
Synthesis of Heteroaryl Compounds
Research involving the palladium(0)-catalyzed coupling of indolylzinc derivatives has led to the efficient synthesis of various heteroaryl compounds, including pyridyl indoles. These findings have implications in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and material science (The Journal of Organic Chemistry, 1997).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)17-8-11-20(12-9-17)19(22)13-21-10-7-16-5-3-4-6-18(16)21/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZZRHSKYHJAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)